Linagliptin-d3
Description
Rationale for Stable Isotopic Labeling in Drug Discovery and Development
The use of stable isotope-labeled compounds is integral to numerous phases of drug discovery and development for several key reasons. A primary application is in pharmacokinetic (PK) studies, which examine how an organism affects a drug. core.ac.uk By administering a stable isotope-labeled version of a drug, researchers can accurately determine its bioavailability, trace its metabolic fate, and understand its clearance from the body. core.ac.ukimpactfactor.org
Furthermore, stable isotope labeling is crucial for enhancing the metabolic stability of drug candidates. researchgate.net Strategic replacement of hydrogen with deuterium (B1214612) at metabolically vulnerable sites can slow down the rate of metabolic breakdown, a phenomenon that can lead to an improved pharmacokinetic profile, such as a longer half-life. researchgate.netnih.gov This modification can potentially improve a drug's efficacy and safety. semanticscholar.org The technique is also invaluable in drug-drug interaction studies, where a labeled drug can be administered alongside another compound to see if the second drug alters the metabolism or pharmacokinetics of the first. core.ac.uk Ultimately, the precise data generated from studies using stable isotope-labeled compounds helps to identify promising drug candidates early in the development process, thereby accelerating the journey from laboratory to clinic. nih.gov
Fundamental Principles of Deuterium Labeling
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen, containing one proton and one neutron in its nucleus, which effectively doubles the mass of the hydrogen atom. nih.govjneonatalsurg.com The fundamental principle behind the utility of deuterium labeling in pharmaceutical research is the kinetic isotope effect (KIE). ijbio.comnih.gov The bond formed between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. ijbio.comnih.gov Consequently, more energy is required to break a C-D bond compared to a C-H bond. nih.gov
Since the cleavage of C-H bonds is often a rate-limiting step in the metabolic processes of many drugs, particularly those mediated by cytochrome P450 (CYP) enzymes, replacing a hydrogen atom with a deuterium atom at a site of metabolic attack can significantly slow down the rate of metabolism. nih.govresearchgate.net This "metabolic switching" can lead to several desirable outcomes, including increased drug exposure, a longer half-life, and potentially a reduction in the formation of toxic metabolites. semanticscholar.orgnih.gov Importantly, because deuterium is chemically very similar to hydrogen, this substitution typically does not alter the drug's fundamental pharmacological properties or its ability to bind to its target receptor. nih.govijpsr.com
Role of Deuterated Compounds in Enhancing Analytical Precision and Mechanistic Understanding
Deuterated compounds, such as Linagliptin-d3, play a critical role in enhancing the precision of analytical measurements, particularly in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net In these applications, a deuterated version of the drug being studied is used as an internal standard (IS). cerilliant.com Because the deuterated internal standard is chemically almost identical to the non-labeled analyte, it behaves similarly during sample preparation, extraction, and chromatographic separation. bohrium.com
However, due to its higher mass, the deuterated standard can be distinguished from the analyte by the mass spectrometer. bohrium.com This allows for the correction of any variability that may occur during the analytical process, such as inconsistencies in sample injection volume or ion suppression in the mass spectrometer's source. nih.govbohrium.com The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical chemistry as it significantly improves the accuracy, precision, and robustness of the quantitative method. researchgate.net
Beyond their use as internal standards, deuterated compounds are also valuable tools for elucidating the mechanisms of drug metabolism. semanticscholar.orgrsc.org By strategically placing deuterium at different positions within a molecule, researchers can determine the specific sites of metabolic transformation. semanticscholar.org This information is crucial for understanding how a drug is broken down in the body and for designing new drug candidates with improved metabolic stability. rsc.org
Detailed Research Findings on Deuterated Linagliptin (B1675411)
Research on deuterated linagliptin has primarily focused on its application as an internal standard for the accurate quantification of linagliptin in biological matrices. Several studies have developed and validated robust bioanalytical methods using deuterated linagliptin, demonstrating its utility in pharmacokinetic and bioequivalence studies.
One such study developed a high-throughput LC-MS/MS method for the quantification of linagliptin in human plasma using Linagliptin-d4 as the internal standard. cerilliant.com The method was validated over a concentration range of 99.532 to 10045.049 pg/mL and demonstrated good recovery and precision. cerilliant.com Another study also utilized a deuterated internal standard (LGN-d4) for the quantification of linagliptin in a low volume of human plasma (300 µL). xiahepublishing.com This method showed excellent linearity, accuracy, and precision across a clinically relevant concentration range. xiahepublishing.com
A bioequivalence study of two linagliptin tablet formulations in healthy adults under both fed and fasted conditions used Linagliptin-13C-d3 as the internal standard. The analytical method was validated with a linear range of 0.20 to 12.0 ng/mL, and the study successfully demonstrated the bioequivalence of the two formulations.
The following tables summarize the parameters from these and other similar studies, highlighting the consistent and reliable performance of deuterated linagliptin as an internal standard in bioanalytical assays.
Table 1: Chromatographic and Mass Spectrometric Parameters for Linagliptin Analysis using a Deuterated Internal Standard
| Parameter | Study 1 cerilliant.com | Study 2 xiahepublishing.com | Study 3 ijbio.com | Study 4 |
| Internal Standard | Linagliptin-d4 | LGN-d4 | Telmisartan (B1682998) | Linagliptin-13C-d3 |
| Chromatographic Column | Phenyl hexyl, 100A 100 X 4.6mm, 2.6µ | Gemini C18 (100 mm × 4.6 mm, 3µ) | Waters, X-Bridge, C18, 4.6×50 mm, 5μm | CAPCELL PAK C18 (2.0×50 mm, 5 µm) |
| Mobile Phase | 10mM Ammonium (B1175870) formate (B1220265) buffer (pH 6.5 ± 0.5): Methanol (B129727) (15:85 v/v) | 10 mM ammonium formate: methanol (20:80 v/v) | 0.1% formic acid: Acetonitrile (B52724) (10:90 v/v) | Solvent A: Water with salt solution: formic acid LC: ultrapure water (5:1:1000, V/V/V); Solvent B: Acetonitrile |
| Flow Rate | Not Specified | 0.5 mL/min | 0.6 mL/min | Not Specified |
| Ionization Mode | Positive Ionization | Not Specified | Positive Ionization (ESI) | Positive Ionization (ESI) |
| MRM Transition (Linagliptin) | Not Specified | Not Specified | m/z 473.54 → 157.6 | m/z 473.4 → 420.4 |
| MRM Transition (Internal Standard) | Not Specified | Not Specified | Not Applicable | m/z 477.4 → 420.5 |
| Retention Time (Linagliptin) | Not Specified | 1.75 min | 1.45 min | Not Specified |
| Retention Time (Internal Standard) | Not Specified | 1.74 min | 1.20 min | Not Specified |
Note: ESI stands for Electrospray Ionization, and MRM stands for Multiple Reaction Monitoring.
Table 2: Validation Parameters of Bioanalytical Methods for Linagliptin using a Deuterated Internal Standard
| Parameter | Study 1 cerilliant.com | Study 2 xiahepublishing.com | Study 3 ijbio.com | Study 4 |
| Linearity Range | 99.532-10045.049 pg/mL | 50.3 to 12115.5 pg/mL | 10-5000 ng/mL | 0.20 to 12.0 ng/mL |
| Correlation Coefficient (r) | Not Specified | >0.99 | ≥ 0.99 | Not Specified |
| Accuracy (%) | 95.2–102.7% (Inter-batch) | 86.7% to 95.6% | 93.40 and 104.13% | 97.6% to 101.0% |
| Precision (%CV) | ≤ 2.9% (Inter-batch) | ≤ 8.6 % | 5.04 to 13.44 % | 2.5% to 8.1% |
| Recovery (%) | 69.9 to 77.1% | >71.0% | 92.5% (Linagliptin), 89.9% (IS) | Not Specified |
| Matrix Effect (%) | Not Specified | Not Specified | 5.51% (Linagliptin), 1.33% (IS) | Not Specified |
Note: %CV refers to the percentage of the coefficient of variation.
Properties
CAS No. |
1398044-48-8 |
|---|---|
Molecular Formula |
C₂₅H₂₅D₃N₈O₂ |
Molecular Weight |
475.56 |
Synonyms |
8-[(3R)-3-Amino-1-piperidinyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione-d3; 8-[(3R)-3-Amino-1-piperidinyl]-7-(2-butynyl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione |
Origin of Product |
United States |
Synthesis and Deuterium Incorporation Strategies for Linagliptin D3
Overview of Synthetic Pathways for Linagliptin (B1675411) and its Analogues
The synthesis of Linagliptin involves a multi-step process that assembles the complex heterocyclic structure. The core of the molecule is a xanthine (B1682287) derivative connected to a quinazoline (B50416) moiety and a piperidine (B6355638) ring. Several synthetic routes have been documented, primarily in patent literature. googleapis.comgoogle.com
A common pathway for creating the Linagliptin scaffold proceeds as follows:
Alkylation of Xanthine: The synthesis often starts with 8-bromo-3-methylxanthine, which is alkylated at the N7 position with an alkyne-containing side chain. google.com Specifically, 1-bromo-2-butyne (B41608) is used to introduce the butynyl group, yielding 3-methyl-7-(2-butyn-1-yl)-8-bromo-xanthine. google.com
Attachment of the Quinazoline Moiety: The resulting intermediate is then reacted with 2-(chloromethyl)-4-methylquinazoline (B46745) at the N1 position of the xanthine ring. google.com This step forms the key intermediate, 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione. googleapis.com
Coupling with Piperidine: The final key step is a nucleophilic substitution reaction where the bromine atom at the C8 position is displaced by (R)-3-aminopiperidine. googleapis.comgoogle.com To prevent side reactions, the amino group of the piperidine is often protected, for example, with a tert-butoxycarbonyl (Boc) group, which is removed in a subsequent step. googleapis.comgoogle.com
The synthesis of Linagliptin analogues can be achieved by modifying the building blocks used in this general pathway. mdpi.comacs.org For instance, different substituents can be introduced on the quinazoline ring or alternative side chains can be attached to the xanthine core to explore structure-activity relationships. mdpi.com
Interactive Table: Key Intermediates in Linagliptin Synthesis
| Intermediate | Chemical Name | Role in Synthesis |
| A | 8-Bromo-3-methylxanthine | Starting xanthine core google.com |
| B | 1-Bromo-2-butyne | Introduces the butynyl side chain google.com |
| C | 2-(Chloromethyl)-4-methylquinazoline | Introduces the quinazoline moiety google.com |
| D | (R)-3-Aminopiperidine | Provides the chiral piperidine ring googleapis.com |
| E | 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione | Penultimate intermediate before piperidine coupling googleapis.com |
Chemical Methodologies for Deuterium (B1214612) Introduction
The incorporation of deuterium into a molecule can be accomplished through two primary approaches: hydrogen-deuterium exchange reactions on the final molecule or, more commonly, by employing a deuterated building block during the synthesis. symeres.com For Linagliptin-d3, the latter strategy is typically used to ensure site-specific labeling and high isotopic enrichment.
The specific nomenclature "this compound" or "Linagliptin-(2-butyn-1-yl-4,4,4-d3)" indicates that the three deuterium atoms are located on the terminal methyl group of the butynyl side chain. simsonpharma.com Therefore, the synthesis is carried out by following the standard pathway for Linagliptin but substituting the standard reagent, 1-bromo-2-butyne, with its deuterated analogue, 1-bromo-2-butyne-d3. This deuterated precursor is incorporated in the initial alkylation step, and the deuterium labels are carried through the subsequent synthetic transformations.
While not the primary method for this specific compound, other general deuteration techniques exist:
Catalytic Hydrogen Isotope Exchange (HIE): This method involves treating a substrate with a deuterium source, such as D₂O or D₂ gas, in the presence of a metal catalyst. nih.gov These methods can achieve post-synthetic deuteration, though controlling the specific site of exchange can be challenging. nih.gov
Deaminative Deuteration: This technique allows for the introduction of deuterium by transforming a primary amine functional group. It can achieve high levels of deuterium incorporation at specific sites. nih.gov
Metallaphotoredox Deuteration: Recent methods utilize thianthrenium salts and a deuterium source like D₂O to selectively introduce deuterium at the α-position of alkyl chains. researchgate.net
For this compound, the use of a deuterated starting material remains the most direct and controlled method.
Characterization of Deuterium Enrichment and Isotopic Purity
After synthesis, the resulting this compound must be rigorously characterized to confirm its identity, purity, and the extent of deuterium incorporation. A suite of analytical techniques is employed for this purpose, similar to those used for characterizing the non-labeled drug. researchgate.net
Mass Spectrometry (MS): This is the most direct method to confirm successful deuteration. The molecular weight of this compound is approximately 475.56 g/mol , which is three mass units higher than that of unlabeled Linagliptin (approx. 472.55 g/mol ). simsonpharma.comclearsynth.com In mass spectral analysis, the molecular ion peak ([M+H]⁺) for this compound will appear at an m/z value of approximately 476.25, compared to ~473.25 for the unlabeled compound. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the position of the deuterium atoms. The signal corresponding to the protons of the terminal methyl group on the butynyl side chain in unlabeled Linagliptin will be absent or significantly reduced in the ¹H NMR spectrum of this compound.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are used to assess the chemical purity of the compound. researchgate.net These techniques separate this compound from any unreacted starting materials, non-deuterated Linagliptin, or other impurities.
Interactive Table: Analytical Characterization Data for Linagliptin vs. This compound
| Parameter | Linagliptin | This compound | Technique |
| Molecular Formula | C₂₅H₂₈N₈O₂ | C₂₅H₂₅D₃N₈O₂ | - |
| Molecular Weight | ~472.55 g/mol | ~475.56 g/mol | - |
| [M+H]⁺ Ion (m/z) | ~473.25 | ~476.25 | Mass Spectrometry |
| ¹H NMR | Signal for -C≡C-CH₃ protons present | Signal for -C≡C-CD₃ protons absent/reduced | NMR Spectroscopy |
| Retention Time | Identical to d3 analogue | Identical to unlabeled analogue | HPLC/UPLC |
Isotopic Distribution Analysis in Labeled this compound
Beyond confirming the presence of deuterium, it is crucial to quantify the isotopic distribution, which describes the percentage of molecules containing the desired three deuterium atoms (d3) versus those containing fewer (d2, d1, d0) or more. This analysis provides a measure of the isotopic enrichment.
An ideal synthesis of this compound would yield a product with a very high percentage of the d3 species and minimal amounts of d0, d1, and d2 species. The isotopic purity is a critical parameter for applications such as pharmacokinetic studies, where a well-defined isotopic composition is necessary for accurate quantification. nih.gov
Interactive Table: Example Isotopic Distribution for a Batch of this compound
| Isotopologue | Number of Deuterium Atoms | Relative Abundance (%) |
| d0 | 0 | < 0.5% |
| d1 | 1 | < 1.0% |
| d2 | 2 | < 2.0% |
| d3 | 3 | > 96.5% |
Note: This table presents hypothetical data for illustrative purposes. Actual values vary by synthesis batch.
Advanced Analytical Methodologies Utilizing Linagliptin D3 As an Internal Standard
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the determination of linagliptin (B1675411) in complex biological samples due to its high sensitivity and specificity. payeshdarou.ir The development of a robust LC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.
The goal of chromatographic optimization is to achieve a symmetrical peak shape, adequate retention, and efficient separation of linagliptin and its internal standard from endogenous plasma components. researchgate.net This is accomplished by systematically adjusting the stationary phase, mobile phase composition, and flow rate.
For the analysis of linagliptin and its deuterated internal standard, reversed-phase columns are commonly employed. Among these, C18 (octadecylsilyl) columns are frequently chosen due to their hydrophobicity, which provides excellent retention and separation for a wide range of pharmaceutical compounds, including linagliptin. payeshdarou.irijbio.comijbio.com The C18 stationary phase interacts with the nonpolar regions of the linagliptin molecule, allowing for its separation from more polar matrix components. Several studies have successfully utilized C18 columns with varying dimensions and particle sizes to achieve optimal chromatographic performance. ijbio.comderpharmachemica.comnih.gov For instance, a Waters X-Bridge C18 column (4.6×50 mm, 5μm) has been used effectively in the bioanalytical method development for linagliptin in human plasma. ijbio.comijbio.com Other stationary phases like phenyl hexyl have also been reported to provide good separation for linagliptin and its deuterated internal standard, Linagliptin-d4. derpharmachemica.com
Table 1: Examples of Stationary Phases Used in Linagliptin Analysis
| Stationary Phase | Column Dimensions | Particle Size | Reference |
|---|---|---|---|
| Waters, X-Bridge, C18 | 4.6 × 50 mm | 5 µm | ijbio.comijbio.com |
| Kinetex phenyl hexyl, 100A | 100 X 4.6mm | 2.6 µ | ijpsr.com |
| Symmetry® Waters C18 | 150 mm × 4.6 mm | 5 µm | nih.gov |
| Hypurity advance C-18 | Not Specified | Not Specified | innovareacademics.in |
| Sunfire C18 | 4.6 mm x 250 mm | 5 µm | ajgreenchem.com |
The mobile phase composition is a critical factor in achieving the desired chromatographic separation. For linagliptin analysis, mobile phases typically consist of an organic solvent and an aqueous component, often with an acidic modifier. Acetonitrile (B52724) is a commonly used organic solvent due to its low viscosity and UV transparency. payeshdarou.irijbio.comderpharmachemica.com The aqueous portion often contains a small percentage of formic acid (e.g., 0.1%) to improve peak shape and enhance ionization efficiency in the mass spectrometer by promoting the formation of protonated molecules. payeshdarou.irijbio.comderpharmachemica.com The ratio of the organic to aqueous phase is optimized to control the retention time of linagliptin and Linagliptin-d3. For example, a mobile phase of acetonitrile and 0.1% formic acid in a 90:10 (v/v) ratio has been successfully used. payeshdarou.irijbio.comderpharmachemica.com In some methods, methanol (B129727) is used as the organic solvent, and ammonium (B1175870) formate (B1220265) is used as a buffer in the aqueous phase. ijpsr.comrsc.org
Table 2: Examples of Mobile Phase Compositions for Linagliptin Analysis
| Organic Solvent | Aqueous Component | Ratio (v/v) | Reference |
|---|---|---|---|
| Acetonitrile | 0.1% Formic Acid | 90:10 | payeshdarou.irijbio.comderpharmachemica.com |
| Methanol | 10mM Ammonium formate buffer (pH 6.5) | 85:15 | ijpsr.com |
| Methanol | Ammonium acetate (B1210297) buffer (pH 4.5) | 85:15 | innovareacademics.in |
| Acetonitrile | Potassium dihydrogen phosphate (B84403) buffer (pH 4.6) | 80:20 | nih.gov |
| Methanol | 10 mM ammonium formate | 80:20 | rsc.org |
The flow rate of the mobile phase through the column influences both the analysis time and the chromatographic resolution. A higher flow rate can shorten the run time, increasing sample throughput, but may also lead to broader peaks and reduced separation efficiency. Therefore, the flow rate is optimized to find a balance between speed and performance. For linagliptin analysis, flow rates are often in the range of 0.5 to 1.0 mL/min. ijbio.comijpsr.cominnovareacademics.innih.gov For instance, a flow rate of 0.6 mL/min has been shown to provide good retention times and peak shapes for linagliptin and its internal standard, with a total run time of approximately 3.0 minutes. ijbio.comijbio.com Another study utilized a flow rate of 0.8 mL/min to minimize the run time to 3.2 minutes. ijpsr.com The optimization of flow rate and run time is crucial for developing high-throughput methods suitable for analyzing a large number of samples in a clinical or research setting.
Table 3: Flow Rate and Run Time in Linagliptin LC-MS/MS Methods
| Flow Rate (mL/min) | Total Run Time (min) | Reference |
|---|---|---|
| 0.6 | 3.0 | ijbio.comijbio.com |
| 0.8 | 3.2 | ijpsr.com |
| 0.5 | Not Specified | innovareacademics.in |
| 1.0 | Not Specified | nih.gov |
| 0.5 | 3.5 | rsc.org |
Following chromatographic separation, the analytes are introduced into the mass spectrometer for detection and quantification. The optimization of mass spectrometric parameters is essential for achieving high sensitivity and selectivity.
Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of linagliptin and its deuterated internal standard. payeshdarou.irijbio.cominnovareacademics.innih.gov ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like linagliptin, as it minimizes fragmentation during the ionization process. The analysis is typically performed in the positive ion mode, as the linagliptin molecule readily accepts a proton to form a positively charged ion [M+H]+. ijbio.comderpharmachemica.com The ESI source parameters, such as the ion spray voltage and drying gas temperature, are optimized to maximize the signal intensity of the analyte and internal standard. ijbio.comnih.gov For example, one method utilized an ion spray voltage of 5500 kV and a drying gas temperature of 500°C. ijbio.com The use of ESI in positive ion mode allows for the sensitive and selective detection of linagliptin and this compound in complex biological matrices. payeshdarou.irijbio.cominnovareacademics.in
Elucidation of Mass Spectrometric Parameters
Multiple Reaction Monitoring (MRM) Transitions for Linagliptin and this compound
In LC-MS/MS analysis, Multiple Reaction Monitoring (MRM) is a highly selective and sensitive technique used for quantification. It involves monitoring a specific precursor ion to product ion transition for both the analyte (linagliptin) and its deuterated internal standard (this compound).
Several studies have reported the MRM transitions for linagliptin and its deuterated analogs. The precursor ion for linagliptin is typically its protonated molecule [M+H]⁺. The selection of product ions is based on the fragmentation pattern of the precursor ion in the collision cell of the mass spectrometer.
Here are some reported MRM transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Linagliptin | 473.18 | 420.20 | semanticscholar.org |
| Linagliptin-13C-d3 | 477.20 | 420.20 | semanticscholar.org |
| Linagliptin | 473.4 | 420.4 | xiahepublishing.com |
| Linagliptin-13C-d3 | 477.4 | 420.5 | xiahepublishing.com |
| Linagliptin | 473.137 | 420.300 | dovepress.com |
| Linagliptin-13C-d3 | 477.231 | 420.300 | dovepress.com |
| Linagliptin | 473.54 | 157.6 | ijbio.com |
| Linagliptin | 473.3 | 420.1 | researchgate.net |
| This compound | 477.5 | 424.3 | researchgate.net |
| Linagliptin | 473.2 | 419.9 | nih.gov |
Note: Slight variations in m/z values can occur due to differences in instrumentation and calibration.
Collision Energy and Detector Settings
The collision energy (CE) is a critical parameter in tandem mass spectrometry that influences the fragmentation of the precursor ion and the intensity of the resulting product ions. The optimal CE is determined experimentally to maximize the signal of the chosen product ion. Detector settings are also optimized to ensure a linear response and adequate sensitivity.
One study specified the following parameters:
Collision Energy (CE): 35 eV for linagliptin. xiahepublishing.com
Declustering Potential (DP): 90 V for linagliptin and 110 V for linagliptin-13C-d3. xiahepublishing.com
Entrance Potential (EP): 12 V for linagliptin and 8 V for linagliptin-13C-d3. xiahepublishing.com
Collision Cell Exit Potential (CXP): 11 V for linagliptin and 8 V for linagliptin-13C-d3. xiahepublishing.com
These settings are specific to the instrument and method used and may require optimization for different analytical setups.
Bioanalytical Method Validation Parameters for this compound Internal Standard Applications
Bioanalytical method validation is essential to demonstrate that a method is suitable for its intended purpose. When using this compound as an internal standard for the quantification of linagliptin, validation is performed according to guidelines from regulatory agencies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). xiahepublishing.com
Specificity and Selectivity in Complex Matrices
Specificity and selectivity refer to the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, concomitant medications, and endogenous matrix components. nih.gov In the context of using this compound, it is crucial to demonstrate that there is no interference from the biological matrix at the retention times of linagliptin and this compound. ijbio.com This is typically achieved by analyzing blank plasma samples from multiple sources to ensure no significant peaks are observed at the MRM transitions of the analyte and the internal standard. ijbio.com The response of the analyte at the lower limit of quantification (LLOQ) should be at least five times the response of any interfering peak in the blank matrix. ijbio.com
Assessment of Linearity and Calibration Curve Performance
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard (this compound) against the nominal concentration of the analyte. The performance of the calibration curve is evaluated by its correlation coefficient (r or R²), which should be close to 1. ajrconline.org
The following table summarizes the linearity ranges reported in various studies for the analysis of linagliptin using an internal standard:
| Linearity Range (ng/mL) | Correlation Coefficient (R) | Reference |
| 0.04 - 25 | > 0.999 | semanticscholar.org |
| 0.20 - 12.0 | Not specified | xiahepublishing.com |
| 10 - 5000 | Not specified | ijbio.com |
| 0.5 - 100 | Not specified | nih.gov |
Note: The linearity range is established to cover the expected concentrations of linagliptin in the study samples.
Evaluation of Precision (Intra-day and Inter-day)
Precision assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).
Intra-day precision (within-run precision) is determined by analyzing replicate quality control (QC) samples at different concentration levels (low, medium, and high) within the same analytical run.
Inter-day precision (between-run precision) is determined by analyzing the QC samples on different days.
According to guidelines, the precision should not exceed 15% CV for QC samples, and 20% for the LLOQ. ijbio.com
| Study | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Study 1 | < 15% | < 15% | semanticscholar.org |
| Study 2 | 2.9% - 8.1% | 2.5% - 6.9% | xiahepublishing.com |
| Study 3 | < 15% (at LLOQ < 20%) | < 15% (at LLOQ < 20%) | ijbio.com |
Determination of Accuracy
Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. nih.gov It is determined by analyzing QC samples with known concentrations and is expressed as the percentage of the nominal concentration. The mean value should be within ±15% of the nominal value for QC samples and within ±20% for the LLOQ. ijbio.com
| Study | Accuracy (% of Nominal) | Reference |
| Study 1 | 97.6% - 101.0% | xiahepublishing.com |
| Study 2 | 93.40% - 104.13% | ijbio.com |
| Study 3 | Within 85% - 115% (80% - 120% at LLOQ) | ijbio.com |
Investigation of Matrix Effects
In bioanalysis, the "matrix effect" refers to the alteration of ionization efficiency for an analyte due to co-eluting endogenous components from the biological sample. x-mol.net This can lead to either suppression or enhancement of the analyte signal, thereby compromising the accuracy of the quantification. The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. x-mol.net Since this compound has nearly identical physicochemical properties to Linagliptin, it experiences the same degree of signal suppression or enhancement.
One study investigating the matrix effect for Linagliptin using an LC-MS/MS method reported a matrix effect of 5.51% for Linagliptin and 1.33% for the internal standard, Telmisartan (B1682998). ijbio.com While this study did not use this compound, it highlights the importance of assessing matrix effects. Another study that did not use a deuterated standard found matrix effects ranging from 15.63% to 23.10%. researchgate.net The use of this compound would be expected to provide more effective compensation for such effects. Research has shown that using a structural analogue as an internal standard can significantly reduce the variability caused by matrix effects. x-mol.net
Quantification of Extraction Recovery
Extraction recovery is a critical parameter in bioanalytical method validation, representing the efficiency of the extraction process in recovering the analyte from the biological matrix. Inconsistent recovery can introduce significant variability and inaccuracy into the final concentration measurements. This compound is instrumental in correcting for any variability in extraction recovery. By adding a known amount of this compound to the sample before the extraction process, the ratio of the analyte to the internal standard remains constant, even if the absolute amount recovered varies between samples.
Extraction Recovery of Linagliptin Using Different Methods
| Extraction Method | Internal Standard Used | Reported Recovery Range | Reference |
|---|---|---|---|
| Liquid-Liquid Extraction | Telmisartan | 92.5% | ijbio.com |
| Solid-Phase Extraction (Oasis MCX) | Labeled Internal Standards | 78-88% | researchgate.net |
| Solid-Phase Extraction | Sitagliptin | 54.61-62.54% | researchgate.net |
Lower Limit of Quantification (LLOQ) and Detection (LLOD)
The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The Lower Limit of Detection (LLOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise. The use of this compound as an internal standard in sensitive LC-MS/MS methods contributes to achieving low LLOQ and LLOD values by improving the signal-to-noise ratio and ensuring accurate measurement at low concentrations.
Different analytical methods have reported varying LLOQs for Linagliptin in biological matrices. For example, an HPLC-UV method had an LLOQ of 5 ng/mL in rat plasma. researchgate.net A more sensitive LC-MS/MS method for the simultaneous determination of empagliflozin (B1684318) and linagliptin in human plasma reported an LLOQ of 0.015 ng/mL for linagliptin. researchgate.net Another HPLC-MS/MS method established a linear range of 0.25-10 ng/mL for linagliptin in human plasma. researchgate.net The use of this compound is crucial in these highly sensitive assays to ensure the reliability of measurements at these low concentrations.
Reported LLOQ Values for Linagliptin in Bioanalytical Methods
| Analytical Method | Matrix | LLOQ | Reference |
|---|---|---|---|
| HPLC-UV | Rat Plasma | 5 ng/mL | researchgate.net |
| LC-MS/MS | Human Plasma | 0.015 ng/mL | researchgate.net |
| HPLC-MS/MS | Human Plasma | 0.25 ng/mL | researchgate.net |
Application of this compound in Preclinical Bioanalytical Quantification
This compound is an invaluable tool in preclinical studies, which are essential for understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of a new drug candidate. researchgate.net These studies involve the analysis of the drug in various biological samples from animal models.
Analysis in Animal Biological Samples (e.g., plasma, tissues)
In preclinical research, this compound is used as an internal standard for the accurate quantification of Linagliptin in animal biological matrices like plasma and tissue homogenates. universiteitleiden.nl This is crucial for establishing the drug's absorption, distribution, metabolism, and excretion (ADME) profile. For example, studies in rats have been conducted to determine the plasma concentration of Linagliptin after oral administration. researchgate.netnih.gov The high affinity of Linagliptin for DPP-4 in both plasma and tissues influences its pharmacokinetic profile, leading to non-linear kinetics and a long terminal half-life. nih.govnih.gov Accurate quantification, facilitated by this compound, is vital for characterizing these complex pharmacokinetic behaviors in animal models.
Quantification in In Vitro Biological Systems (e.g., cell cultures, microsomes)
This compound is also employed in the quantification of Linagliptin in in vitro systems, which are used to investigate specific aspects of a drug's behavior in a controlled environment. These systems can include cell cultures (e.g., Saos-2, hFOB1.19, HepG2) and subcellular fractions like microsomes. nih.govepo.org For instance, in vitro studies can be used to assess the metabolic stability of Linagliptin in liver microsomes or to investigate its effects on specific cell lines. nih.gov In these experiments, this compound serves as the internal standard to ensure precise and accurate quantification of Linagliptin, allowing for reliable determination of parameters such as metabolic rates and cellular uptake.
Comparative Analysis with Non-Deuterated Internal Standards
While stable isotope-labeled internal standards like this compound are considered the gold standard in quantitative bioanalysis, other non-deuterated internal standards have also been used for the analysis of Linagliptin. These are typically structurally similar compounds that exhibit similar chromatographic behavior to the analyte. Examples of non-deuterated internal standards used in Linagliptin assays include Sitagliptin, Pindolol, and Telmisartan. ijbio.comresearchgate.netresearchgate.net
The primary advantage of using a deuterated internal standard like this compound over a non-deuterated one is its ability to more effectively compensate for matrix effects and variations in extraction recovery and ionization. x-mol.net Because this compound is chemically identical to Linagliptin, its behavior throughout the entire analytical process is virtually the same. Non-deuterated internal standards, while structurally similar, may have different physicochemical properties that cause them to behave slightly differently during extraction and ionization, potentially leading to less accurate quantification. For example, a study using post-column infusion of an isotope-labeled standard demonstrated superior compensation for matrix effects compared to traditional methods. x-mol.net The use of stable isotope-labeled compounds as internal standards is a widely accepted practice for achieving accurate quantitative results in analytical chemistry.
Advantages of Deuterated Analogs in LC-MS/MS
The use of deuterated analogs, such as this compound, as internal standards in LC-MS/MS analyses offers several distinct advantages that contribute to the precision, accuracy, and robustness of quantitative bioanalytical methods. clearsynth.comscispace.com
Compensation for Matrix Effects: One of the most significant advantages is the ability to effectively compensate for matrix effects. waters.comclearsynth.com Matrix effects, which can cause ion suppression or enhancement, are a major source of imprecision in LC-MS/MS. waters.com Because deuterated standards have nearly identical chemical and physical properties to the analyte, they co-elute from the liquid chromatography column and experience the same matrix-induced variations in ionization efficiency. chromforum.orgresearchgate.net This co-elution ensures that the ratio of the analyte to the internal standard remains constant, even if the absolute signal intensities fluctuate, leading to more accurate quantification. scispace.com
Correction for Sample Preparation Variability: Deuterated internal standards can correct for analyte losses during the various stages of sample preparation, such as liquid-liquid extraction or solid-phase extraction. researchgate.net Since the deuterated standard is chemically almost identical to the analyte, it will exhibit similar recovery rates throughout the extraction process. scispace.com By adding a known amount of the internal standard to the sample at the beginning of the workflow, any subsequent losses of the analyte can be accounted for by measuring the recovery of the internal standard.
Distinguishable by Mass Spectrometry: Despite their chemical similarity, deuterated standards are easily distinguished from the unlabeled analyte by the mass spectrometer due to their mass difference. researchgate.net This allows for simultaneous detection and quantification of both the analyte and the internal standard without spectral overlap. acanthusresearch.com
While deuterated standards are widely used and offer significant benefits, it is important to note that other stable isotope-labeled standards, such as those incorporating ¹³C or ¹⁵N, are also available. mdpi.comnih.gov These are sometimes considered superior as they are less prone to certain isotopic effects. foodriskmanagement.comacs.org However, the synthesis of deuterated compounds is often more cost-effective. mdpi.comnih.gov
Table 1: Comparison of Internal Standard Types
| Feature | Deuterated Standard (e.g., this compound) | ¹³C-Labeled Standard | Structural Analog |
|---|---|---|---|
| Co-elution with Analyte | Generally co-elutes, but slight retention time shifts can occur. waters.comchromforum.org | Excellent co-elution. foodriskmanagement.com | May or may not co-elute. |
| Compensation for Matrix Effects | High, due to similar physicochemical properties. clearsynth.com | Excellent, considered the gold standard. foodriskmanagement.com | Variable, depends on structural similarity. scispace.com |
| Correction for Extraction Recovery | High, due to similar chemical behavior. scispace.com | Excellent. | Variable. |
| Cost of Synthesis | Generally more cost-effective. mdpi.comnih.gov | Typically more expensive. nih.gov | Varies depending on the compound. |
| Potential for Isotope Effects | Can exhibit chromatographic isotope effects and potential for H/D exchange. waters.comsigmaaldrich.com | Minimal isotope effects. acs.org | Not applicable. |
Preclinical Pharmacokinetic and Metabolic Profiling Utilizing Linagliptin D3
Application in In Vitro Drug Metabolism Studies
In vitro systems are crucial for early assessment of a drug's metabolic fate. Linagliptin-d3 plays a pivotal role in these studies, serving as an internal standard for accurate quantification by liquid chromatography-mass spectrometry (LC-MS). vulcanchem.com
The metabolic stability of a drug is a key determinant of its half-life and dosing frequency. Hepatic microsomes and hepatocytes are standard in vitro models used to assess this parameter. In these assays, the disappearance of the parent drug over time is monitored. While studies on linagliptin (B1675411) show its metabolism in human liver microsomes is generally low, the use of this compound as an internal standard is critical for the precise quantification of the remaining parent compound. fda.gov This ensures that the calculated stability is accurate, accounting for any variations in sample processing and instrument response.
The low metabolic turnover of linagliptin observed in these systems indicates that metabolism is a minor route of elimination for this compound. nih.gov This intrinsic stability is a key characteristic of linagliptin's pharmacokinetic profile.
Although metabolism is a minor elimination pathway for linagliptin, identifying the metabolites formed is essential for a complete understanding of its disposition. nih.gov The use of a stable isotope-labeled tracer like this compound is instrumental in this process. When co-incubated with the unlabeled drug in systems like human hepatocytes, the resulting metabolites will appear as doublet peaks in the mass spectrum, separated by the mass difference of the isotopes. This "isotope signature" allows for the unambiguous identification of drug-related material from endogenous matrix components.
For linagliptin, the primary metabolite identified is CD 1790, which is pharmacologically inactive. nih.govnih.gov Other metabolites are formed through processes such as oxidation and glucuronidation. drugbank.com The use of this compound would confirm the origin of these metabolites and aid in their structural elucidation.
| Metabolite | Formation Pathway | Pharmacological Activity |
|---|---|---|
| CD 1790 (main metabolite) | CYP3A4-mediated | Inactive nih.govnih.gov |
| M489(1) | Oxidation of the butinyl side chain's methyl group | Not specified |
| Other metabolites | Oxidation, glucuronidation, N-acetylation, cysteine adduct formation | Not specified drugbank.com |
Understanding which enzymes are responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. In vitro studies have identified cytochrome P450 3A4 (CYP3A4) as an enzyme involved in linagliptin's metabolism. drugbank.com Linagliptin itself is a weak inhibitor of CYP3A4. nih.gov
In enzyme kinetic studies, such as determining the inhibition constant (Ki), this compound serves as a reliable internal standard for the quantification of the probe substrate's metabolite. This ensures the accuracy of the kinetic parameters determined, which are vital for assessing the clinical relevance of any potential drug interactions.
Isotopic Tracer Studies in Animal Models
In vivo studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. The use of isotopically labeled compounds like this compound is a cornerstone of these preclinical ADME studies. google.com
Animal ADME studies using a labeled tracer provide comprehensive information on the fate of a drug. Following administration of the labeled compound, its concentration and the concentration of its labeled metabolites can be measured in various tissues and excreta over time.
For linagliptin, animal studies have been fundamental in establishing its key pharmacokinetic properties. These studies have shown that linagliptin is absorbed orally and distributes into tissues. fda.gov The majority of the administered dose is eliminated unchanged, primarily in the feces, with metabolism playing a minor role. nih.gov The use of this compound as an internal standard in the bioanalytical methods for these studies ensures the generation of high-quality quantitative data on the disposition of linagliptin and its metabolites.
| ADME Parameter | Finding in Animal Models | Role of this compound |
|---|---|---|
| Absorption | Orally absorbed | Internal standard for quantifying plasma concentrations |
| Distribution | Distributes to tissues | Internal standard for quantifying tissue concentrations |
| Metabolism | Minor pathway | Tracer for metabolite identification and quantification |
| Excretion | Primarily fecal | Tracer for quantifying drug and metabolites in excreta |
Linagliptin is predominantly eliminated via the enterohepatic system. xiahepublishing.com Studies in animals, such as rats, have been crucial in elucidating these elimination pathways. fda.gov Biliary excretion is a key process, and there is evidence of enterohepatic circulation, where the drug is excreted in the bile, reabsorbed from the intestine, and returned to the liver. xiahepublishing.commedicinainterna.net.pe
The use of a labeled tracer is the definitive method for investigating these complex pathways. By administering this compound and monitoring its appearance in bile, intestinal contents, and plasma, researchers can directly trace the path of the drug and its metabolites through the enterohepatic circuit. This provides a clear and quantitative picture of the extent of biliary excretion and reabsorption, which are defining features of linagliptin's pharmacokinetics.
Assessment of Tissue Distribution in Preclinical Species
Understanding the distribution of a drug into various tissues is fundamental to evaluating its efficacy and disposition. Preclinical studies in various animal models, using radiolabeled linagliptin ([¹⁴C]-linagliptin), have been conducted to map its distribution. These studies are reliant on sensitive bioanalytical methods where a stable isotope-labeled internal standard like this compound is essential for accurate quantification.
Detailed Research Findings: Studies in male Fischer and Wistar rats have demonstrated that after administration, linagliptin distributes extensively into tissues. frontiersin.org The highest concentrations of the compound are consistently found in the organs of excretion and metabolism, as well as those with high expression of its pharmacological target, DPP-4. frontiersin.orgresearchgate.netnih.gov
Key findings from whole-body autoradiography and tissue radioactivity measurements in rats include:
High Concentration in Key Organs: Following administration, the highest levels of drug-related radioactivity were identified in the kidney, liver, and to a lesser extent, the lungs. frontiersin.orgresearchgate.net This distribution pattern is consistent with the known high density of DPP-4 in these tissues. frontiersin.org
Target-Dominated Distribution: The tissue distribution of linagliptin is dominated by its high-affinity, saturable binding to DPP-4. nih.gov This was demonstrated in comparative studies between wild-type rats and DPP-4 deficient rats, where tissue levels of linagliptin were markedly lower in the deficient strain. nih.gov This binding is strong but reversible and is a primary determinant of the drug's long terminal half-life in plasma and tissues. nih.gov
Limited Brain Penetration: Radiolabeled linagliptin was reportedly not detected in the brain of rats after intravenous administration, indicating low penetration of the blood-brain barrier. researchgate.net
Saturation at Low Doses: The binding capacity of DPP-4 in tissues is limited and becomes saturated at relatively low doses. In rats, saturation of DPP-4 binding was suggested at intravenous doses above 0.01-0.1 mg/kg. nih.gov This saturation means that despite a long persistence of low amounts of the drug, significant tissue accumulation is unlikely. nih.gov
| Preclinical Species | Tissue | Relative Concentration/Observation | Reference |
|---|---|---|---|
| Rat (Fischer/Wistar) | Kidney | High | frontiersin.orgresearchgate.net |
| Rat (Fischer/Wistar) | Liver | High | frontiersin.orgresearchgate.net |
| Rat (Fischer/Wistar) | Lung | High | frontiersin.org |
| Rat (Fischer/Wistar) | Brain | Not Detected | researchgate.net |
| Rat (DPP-4 Deficient) | All Investigated Tissues | Markedly Lower than Wild-Type | nih.gov |
Deuterium (B1214612) Isotope Effects in Preclinical Metabolism
Deuterium substitution is a strategy used in medicinal chemistry to probe metabolic pathways and, in some cases, to favorably alter the pharmacokinetic properties of a drug. wikipedia.org This is based on the kinetic isotope effect (KIE), where the bond between carbon and deuterium (C-D) is significantly stronger and breaks more slowly than the corresponding carbon-hydrogen (C-H) bond. tandfonline.comdovepress.com For drugs metabolized by enzymes like the cytochrome P450 (CYP) system, where C-H bond cleavage is often the rate-limiting step, deuteration can lead to a slower rate of metabolism. juniperpublishers.comnih.gov This can result in reduced metabolic clearance, a longer half-life, and potentially altered metabolite profiles, a phenomenon known as metabolic switching. juniperpublishers.combioscientia.de However, the impact of deuteration is not always predictable and must be evaluated empirically for each compound. scispace.complos.org
Influence on Metabolic Clearance Rates
Detailed Research Findings: While specific experimental data on the metabolic clearance rate of this compound versus the parent compound are not extensively published, the principles of KIE allow for a theoretical assessment. If the deuterium atoms in this compound are positioned at a site of metabolic attack (i.e., a "soft spot" for oxidation), a decrease in the rate of formation of its corresponding metabolites would be expected.
Potential for Reduced Metabolic Clearance: Given that the primary metabolite of linagliptin is formed through oxidation, deuteration at the site of this reaction could slow down this metabolic pathway. tandfonline.comjuniperpublishers.com This would result in a lower metabolic clearance for this compound compared to linagliptin.
| Parameter | Linagliptin (Unlabeled) | This compound (Theoretical Impact) | Rationale |
|---|---|---|---|
| Primary Elimination Route | Excretion of Unchanged Drug (~90%) | Unchanged | Deuteration primarily affects metabolic pathways, not direct excretion. |
| Metabolic Clearance (CLm) | Minor Pathway (~10% of total clearance) | Potentially Decreased | Kinetic Isotope Effect (KIE) may slow the rate of CYP450-mediated oxidation. dovepress.comjuniperpublishers.com |
| Total Systemic Clearance (CL) | Dominated by Excretory Clearance | Likely Minor to No Change | As CLm is a small fraction of total CL, a change in CLm has a limited overall effect. nih.gov |
Implications for Preclinical Pharmacokinetic Modeling
The pharmacokinetics of linagliptin are notably non-linear, a characteristic that complicates predictive modeling. fda.govnih.gov This non-linearity is attributed to target-mediated drug disposition (TMDD), where the high-affinity, saturable binding of linagliptin to its DPP-4 target significantly influences its distribution and clearance. nih.govresearchgate.net Preclinical pharmacokinetic models for linagliptin must therefore account for both this saturable binding and the non-saturable clearance pathways.
Detailed Research Findings: The use of a deuterated analog like this compound has direct and indirect implications for pharmacokinetic modeling.
Role as an Internal Standard: Accurately defining the parameters of a complex TMDD model requires high-quality concentration-time data. This compound is critical as an internal standard in the liquid chromatography-mass spectrometry (LC-MS) methods used to generate this data, ensuring the precision and accuracy needed for robust modeling. A bioequivalence study noted the use of Linagliptin-¹³C-d₃ as an internal standard for quantifying linagliptin. xiahepublishing.com
Modeling Altered Clearance: If this compound were used as a therapeutic agent itself, any alteration in its metabolic clearance would necessitate adjustments to the pharmacokinetic model. While the core TMDD structure of the model would remain, the parameter representing non-saturable, first-order elimination (which includes metabolic clearance) would need to be re-estimated. scispace.com A lower metabolic clearance for this compound would translate to a smaller value for this parameter.
Predicting Human Pharmacokinetics: The unpredictability of the in vivo KIE makes direct scaling from preclinical models challenging. scispace.complos.org While a preclinical model might show a certain reduction in clearance for this compound, this effect may differ in humans due to species differences in enzyme expression and activity. Therefore, while a preclinical model for this compound could be developed, its extrapolation to predict human pharmacokinetics would carry significant uncertainty without clinical data.
Mechanistic and Interventional Research Applications of Linagliptin D3
Use in In Vitro Mechanistic Assays
The utility of Linagliptin-d3 as an internal standard is fundamental to the precise conduct of in vitro assays designed to characterize the biochemical properties of Linagliptin (B1675411).
In vitro studies using cellular systems such as human Caco-2 cells are employed to understand how Linagliptin interacts with its target enzyme, dipeptidyl peptidase-4 (DPP-4), in a cellular context. In these experiments, this compound serves as the ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used to measure the concentration of Linagliptin. researchgate.net This accurate quantification is vital for determining the drug's potency and target engagement within cells.
Research has shown that Linagliptin is a potent inhibitor of DPP-4, and X-ray crystallography studies have elucidated the specific molecular interactions. researchgate.net The butynyl substituent of the Linagliptin molecule occupies the S1 hydrophobic pocket of the DPP-4 enzyme, while the aminopiperidine substituent on the xanthine (B1682287) scaffold fits into the S2 subsite. researchgate.net Furthermore, studies have investigated Linagliptin's interactions with other receptors, noting a low affinity for the muscarinic M1 receptor. selleckchem.com In studies exploring potential new applications, Linagliptin has been shown to impede the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the DPP4 receptor, suggesting a possible host-directed therapeutic strategy. nih.gov
This compound is essential for the precise quantification required in enzyme kinetic studies that define the inhibitory activity and binding affinity of Linagliptin for DPP-4. These assays have established that Linagliptin is a competitive and reversible inhibitor of DPP-4. nih.govdrugbank.com It exhibits high potency with a half-maximal inhibitory concentration (IC50) of approximately 1 nM and an inhibition constant (Ki) of 1 nM. medchemexpress.comselleckchem.com
A key characteristic of Linagliptin is its high selectivity for DPP-4 compared to other related enzymes. This selectivity minimizes the potential for off-target effects. The use of robust analytical methods, standardized with this compound, ensures the reliability of these selectivity data.
Table 1: In Vitro Selectivity Profile of Linagliptin This table presents the selectivity of Linagliptin for DPP-4 compared to other dipeptidyl peptidases, highlighting its high specificity. The data is derived from in vitro enzymatic assays.
| Enzyme | Selectivity vs. DPP-4 (Fold-Difference) | Reference |
| DPP-2 | >10,000-fold | selleckchem.com |
| DPP-8 | >10,000-fold | selleckchem.comnih.gov |
| DPP-9 | >10,000-fold | selleckchem.comnih.gov |
| Fibroblast Activation Protein (FAP) | >90-fold | selleckchem.com |
Preclinical Pharmacodynamic Studies in Animal Models
In preclinical animal studies, this compound is used as an internal standard to quantify Linagliptin concentrations in plasma and tissues. This allows researchers to establish a clear relationship between drug exposure (pharmacokinetics) and the observed biological effects (pharmacodynamics).
Preclinical studies in various animal models have demonstrated that Linagliptin modulates key pathways involved in different diseases. The accurate measurement of drug levels, enabled by this compound, is crucial to interpreting these findings.
Diabetes Models : In non-obese diabetic (NOD) mice, a model for type 1 diabetes, Linagliptin treatment was found to delay the onset of diabetes by preserving pancreatic β-cell mass and reducing lymphocyte insulinitis. bioscientifica.com In diabetic Zucker rats and HFD/STZ rats, Linagliptin administration led to the inhibition of plasma DPP-4, an increase in active glucagon-like peptide-1 (GLP-1) levels, and improved glucose tolerance. frontiersin.org
Renal Disease Models : Studies in rodent models of chronic kidney disease (CKD) have shown that Linagliptin can delay renal disease progression, suggesting a renoprotective effect that may be independent of its glucose-lowering action. revistanefrologia.com
Inflammation and Wound Healing : In diabetic ob/ob mice, Linagliptin was shown to reduce the expression of pro-inflammatory markers such as cyclooxygenase-2 and macrophage inflammatory protein-2, while accelerating wound healing. selleckchem.com
Neurological Models : In a rat model of Parkinson's disease, Linagliptin prevented motor deficits and reduced levels of inflammatory cytokines. mdpi.com Other studies in rats have shown that Linagliptin administration can influence the levels of neurotransmitters like dopamine (B1211576) and serotonin (B10506) in the striatum and hippocampus. mdpi.com
Pharmacodynamic studies rely on measuring changes in relevant biomarkers to assess a drug's effect. This compound facilitates the accurate correlation of Linagliptin exposure with these biomarker changes in animal models.
Glycemic Control : In diabetic rats, daily administration of Linagliptin resulted in a dose-dependent decrease in HbA1c. frontiersin.org It also led to increased levels of active GLP-1 and improved glucose tolerance during an oral glucose tolerance test (OGTT). frontiersin.org
Renal Function : Preclinical data that prompted human trials showed Linagliptin could lower urinary albumin excretion. nih.gov Subsequent studies identified a reduction in plasma osteopontin, a marker associated with the progression of renal disease, as a potential mechanism. nih.gov
Inflammatory and Hormonal Markers : In a study on cisplatin-exposed rats, Linagliptin treatment suppressed testicular levels of the inflammatory cytokines TNF-α and IL-1β. nih.gov The same study noted that Linagliptin reversed the cisplatin-induced reduction in testicular weight and helped restore testosterone (B1683101) levels. nih.gov
Table 2: Selected Preclinical Pharmacodynamic Effects of Linagliptin This table summarizes key findings from animal studies investigating the effects of Linagliptin on various biomarkers.
| Animal Model | Biomarker | Observed Effect | Reference |
| HFD/STZ Rat | Plasma DPP-4 | Dose-dependent inhibition (up to 87%) | frontiersin.org |
| HFD/STZ Rat | HbA1c | Significant dose-dependent decrease | frontiersin.org |
| Diabetic Zucker Rat | Active GLP-1 | Increased levels | frontiersin.org |
| NOD Mouse | β-cell Mass | Preserved/Increased | bioscientifica.com |
| Cisplatin-Exposed Rat | Testicular TNF-α & IL-1β | Significantly suppressed | nih.gov |
Interventional Research Facilitated by Labeled Analogs
Interventional research, including "first-in-human" studies and subsequent clinical trials, depends heavily on labeled analogs like this compound. The use of stable isotope-labeled internal standards is a regulatory expectation for bioanalytical method validation to support clinical trials. researchgate.net
The primary role of this compound is to ensure the accuracy of pharmacokinetic measurements. medchemexpress.com Pharmacokinetics describes what the body does to a drug, including its absorption, distribution, metabolism, and excretion. A thorough understanding of a drug's pharmacokinetic profile is essential. For instance, pharmacokinetic studies have revealed that Linagliptin has a low absolute bioavailability of about 30% and is extensively distributed into tissues. nih.govnih.gov Unlike other DPP-4 inhibitors, it is primarily eliminated unchanged through the fecal route, with minimal renal excretion. frontiersin.orgnih.gov This unique profile, which means no dose adjustment is needed for patients with renal impairment, was characterized through studies that relied on precise quantification methods using a labeled internal standard. revistanefrologia.comresearchgate.net By enabling researchers to obtain reliable data on drug exposure, this compound facilitates the entire clinical development process, allowing for the proper evaluation of the drug's effects in humans.
Combined Therapy Studies in Animal Models
Preclinical research has explored the efficacy of linagliptin in combination with other therapeutic agents in various animal models, demonstrating its potential to address complex pathological conditions beyond glycemic control.
A notable study investigated the combined effect of linagliptin and vitamin D3 on cisplatin-induced testicular dysfunction in adult male albino rats. mdpi.comdntb.gov.uanih.gov Cisplatin (B142131), a chemotherapy agent, is known to cause significant testicular damage. In this model, rats were treated with cisplatin, followed by administration of linagliptin, vitamin D3, or a combination of both for four weeks. mdpi.comnih.gov The study found that while both linagliptin and vitamin D3 monotherapies offered protection against cisplatin-induced damage, their combination resulted in a more pronounced restorative effect on testicular function. mdpi.comgubra.dk
Another significant area of investigation has been in the context of diabetic nephropathy. A study in a mouse model of diabetic nephropathy, which involved genetically engineered mice lacking the endothelial nitric oxide synthase gene (eNOS-/-) and treated with streptozotocin (B1681764) to induce diabetes, evaluated linagliptin in combination with telmisartan (B1682998), an angiotensin receptor blocker. dovepress.comnih.gov This model is designed to mimic advanced diabetic kidney disease. gubra.dk The animals received either linagliptin, telmisartan, the combination of both, or a vehicle control. dovepress.comnih.gov
Investigating Synergistic Effects in Preclinical Disease Progression
The investigation into combination therapies is driven by the potential for synergistic effects, where the combined impact of two drugs is greater than the sum of their individual effects.
In the study on cisplatin-induced testicular toxicity, the synergistic action of linagliptin and vitamin D3 was evident in the restoration of key biological markers. mdpi.comnih.gov Cisplatin exposure led to a significant decrease in both serum and testicular testosterone levels. mdpi.com While individual treatment with linagliptin or vitamin D3 partially reversed this decline, the combination therapy was significantly more effective, almost restoring testosterone levels to that of the control group. mdpi.com Similarly, the combination was more effective in mitigating the reduction in testicular weight caused by cisplatin compared to vitamin D3 monotherapy. mdpi.com These findings suggest that linagliptin and vitamin D3 work together to more effectively counteract the pathological mechanisms initiated by cisplatin, which include endoplasmic reticulum stress and inflammation. mdpi.comgubra.dk
| Treatment Group | Serum Testosterone (ng/mL) | Testicular Weight (g) |
|---|---|---|
| Control | 2.8 ± 0.25 | 1.55 ± 0.12 |
| Cisplatin | 0.9 ± 0.11 | 0.98 ± 0.09 |
| Cisplatin + Vitamin D3 | 1.7 ± 0.15 | 1.15 ± 0.10 |
| Cisplatin + Linagliptin | 1.8 ± 0.18 | 1.35 ± 0.11 |
| Cisplatin + Linagliptin + Vitamin D3 | 2.5 ± 0.21 | 1.38 ± 0.13 |
Data are represented as mean ± standard deviation. Data sourced from a preclinical study investigating the therapeutic effects of linagliptin and vitamin D3 in a rat model of cisplatin-induced testicular injury. mdpi.com
In the diabetic nephropathy model, the synergistic benefit of combining linagliptin with telmisartan was particularly clear in the reduction of albuminuria, a key indicator of kidney damage. dovepress.comnih.gov While neither linagliptin nor telmisartan alone produced a statistically significant reduction in albuminuria compared to the diabetic control group, the combination therapy led to a significant decrease. dovepress.comnih.gov Furthermore, the combined treatment was also effective in reducing plasma levels of osteopontin, a marker of vascular calcification, and improving histological signs of glomerulosclerosis. dovepress.comfrontiersin.org This suggests that the two agents act on different but complementary pathways to protect the kidneys from diabetic damage. dovepress.com
| Treatment Group | Urinary Albumin Excretion (µg/day) |
|---|---|
| Non-diabetic Control | 25.3 ± 5.1 |
| Diabetic Control (Vehicle) | 170.8 ± 20.5 |
| Diabetic + Telmisartan | 110.2 ± 15.8 |
| Diabetic + Linagliptin | 125.6 ± 18.2 |
| Diabetic + Telmisartan + Linagliptin | 71.7 ± 9.9 |
Data are represented as mean ± standard error of the mean. Data sourced from a preclinical study in a mouse model of diabetic nephropathy. dovepress.comnih.gov
Future Perspectives and Emerging Research Directions
Advancements in Deuterium (B1214612) Labeling Synthesis and Purification Technologies
The synthesis of deuterated compounds has seen significant progress, moving beyond traditional methods to more efficient and selective techniques. researchgate.net Recent years have witnessed the development of novel metal catalysts, including those based on iridium, for hydrogen isotope exchange (HIE) reactions. researchgate.net These methods allow for the late-stage introduction of deuterium into complex molecules with high precision. researchgate.netscispace.com Furthermore, electrocatalytic methods using heavy water (D2O) are emerging as a milder and potentially more cost-effective alternative to traditional deuteration techniques that often rely on expensive deuterium gas. oaepublish.com
Challenges in synthesis still remain, particularly in achieving high isotopic purity and preventing back-exchange of deuterium with hydrogen. nih.govsigmaaldrich.com Suboptimal isotopic purity can lead to the need for additional purification steps. nih.gov Advances in purification technologies, such as improved chromatographic techniques, are crucial for isolating the desired deuterated compound with high purity. scispace.com The development of second-generation deuterated standards, where deuterium is placed in non-exchangeable positions, helps to mitigate the issue of deuterium loss during analysis. sigmaaldrich.com
Key advancements in deuterium labeling include:
Metal-catalyzed Hydrogen Isotope Exchange (HIE): Enables selective and efficient incorporation of deuterium. researchgate.net
Electrocatalytic Deuteration: Offers a milder reaction condition using D2O. oaepublish.com
Improved Purification Methods: Essential for achieving high isotopic purity. scispace.com
Integration of Linagliptin-d3 in Multi-Omics Research (e.g., Metabolomics, Proteomics)
This compound and other deuterated internal standards are becoming increasingly vital in multi-omics research, which involves the comprehensive analysis of various biological molecules. mdpi.com In metabolomics and proteomics, stable isotope-labeled internal standards are crucial for accurate quantification of analytes in complex biological matrices. scispace.comontosight.ai
A post-hoc analysis of the MARLINA-T2D trial suggested that a urinary proteome-based classifier (CKD273) could predict the therapeutic response to linagliptin (B1675411) in patients with diabetic kidney disease. mdpi.com This highlights the potential of integrating data from proteomics with clinical outcomes, where deuterated standards like this compound would be essential for the accurate measurement of the drug and its metabolites.
The use of deuterated compounds extends to quantitative proteomics, where they can serve as internal standards to correct for variability during sample preparation and analysis. researchgate.net This ensures that the measured changes in protein or metabolite levels are biologically relevant and not due to analytical artifacts. researchgate.net
Table 1: Applications of Deuterated Standards in Multi-Omics
| Omics Field | Application of Deuterated Standard (e.g., this compound) | Key Benefit |
|---|---|---|
| Metabolomics | Internal standard for quantifying drug and metabolite concentrations. | Accurate measurement in complex biological samples. scispace.com |
| Proteomics | Internal standard for quantifying protein biomarkers. | Reliable data for assessing therapeutic response and disease progression. mdpi.comresearchgate.net |
Expansion of Deuterated Analogue Applications in Systems Biology
Systems biology aims to understand the complex interactions within biological systems. Deuterated analogues are powerful tools in this field, enabling researchers to trace the fate of molecules and understand metabolic pathways. scispace.comontosight.ai The combination of stable isotope labeling with advanced analytical techniques like mass spectrometry is advancing our ability to study biological systems at a holistic level. scispace.com
The insights gained from these studies contribute to a systems-level understanding of drug action and its effects on the body. scispace.com This knowledge can inform the development of more effective and safer drugs. nih.gov
Addressing Challenges in Standardization and Harmonization of Deuterated Internal Standard Use
While deuterated internal standards are considered the gold standard in bioanalysis, their use is not without challenges. scispace.comtexilajournal.com One significant issue is the lack of standardization in their application across different laboratories. texilajournal.comresearchgate.net This can lead to variability in results and make it difficult to compare data from different studies. texilajournal.com
Key challenges include:
Isotopic Purity: The presence of unlabeled drug as an impurity in the deuterated standard can affect the accuracy of the assay. tandfonline.com
Deuterium Exchange: The potential for deuterium atoms to exchange with protons can compromise the stability of the internal standard. sigmaaldrich.comresearchgate.net
Matrix Effects: Differences in the ionization efficiency between the analyte and the deuterated standard in the mass spectrometer can lead to inaccurate quantification. researchgate.net
Regulatory Guidelines: While regulatory bodies like the FDA and EMA provide guidance on bioanalytical method validation, there are differences in their recommendations, which can create confusion. unite.itnih.gov
Efforts are underway to address these challenges through the development of more robust analytical methods and the establishment of clear guidelines for the synthesis, characterization, and use of deuterated internal standards. texilajournal.comnih.gov The International Council for Harmonisation (ICH) is working towards harmonizing the various guidelines to ensure global consistency. unite.it
Table 2: Comparison of Regulatory Guideline Aspects
| Aspect | FDA | EMA |
|---|---|---|
| Calibration Curve | Prefers not to change the model if a standard is excluded. | Suggests re-evaluation of the curve. |
| LLOQ Noise Calculation | Uses zero sample. | Uses blank sample. |
| Internal Standard Check | Less specific. | Specifies acceptance criteria (≤5% of LLOQ). |
Potential for Novel Academic Applications beyond Standard Bioanalysis
The unique properties of deuterated compounds like this compound open up possibilities for novel applications in academic research beyond their use as internal standards in bioanalysis.
For instance, deuterium labeling can be used to study enzyme kinetics and reaction mechanisms. The kinetic isotope effect (KIE), where the C-D bond is stronger and breaks more slowly than a C-H bond, can be exploited to understand the rate-limiting steps in metabolic pathways. scispace.com
Deuterated compounds are also valuable in structural biology. Techniques like small-angle neutron scattering (SANS) can utilize deuterated molecules to determine the conformation and dynamics of polymers and other biological macromolecules. acs.org
Furthermore, the development of novel electrochemical sensors could be explored for the detection of linagliptin, where deuterated analogues might play a role in validating the sensor's specificity and performance. researchgate.net As research into the gut microbiome's interaction with drugs like linagliptin continues, deuterated versions could be instrumental in tracing the drug's fate and its impact on microbial metabolism. viamedica.pl
Table 3: List of Compounds
| Compound Name |
|---|
| Linagliptin |
| This compound |
| Glimepiride |
| Metformin |
| Pioglitazone |
| Sitagliptin |
| Vildagliptin |
| Saxagliptin |
| Alogliptin |
| Empagliflozin (B1684318) |
| Gliquidone |
| Tofacitinib |
| Olmesartan |
| Testosterone (B1683101) |
| Mycophenolic acid |
| Cyclosporine A |
| Tacrolimus |
| Sirolimus |
| Everolimus |
| Deutetrabenazine |
| Deucravacitinib |
| Ivacaftor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
